3-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . They are used in various fields due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For thiadiazoles, the ring structure contains two nitrogen atoms, two carbon atoms, and one sulfur atom .Physical and Chemical Properties Analysis
For the related compound 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE, it has a melting point of 202 °C and a predicted boiling point of 261.2±23.0 °C. Its predicted density is 1.372±0.06 g/cm3 .Scientific Research Applications
Antimicrobial and Anticancer Applications
Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing moderate activity against various microbial strains. For instance, Farag et al. (2009) reported the synthesis of thiadiazole derivatives incorporating a pyrimidine ring, demonstrating their potential in antimicrobial applications. Similarly, Gomha et al. (2017) explored novel thiazole and thiadiazole derivatives as potent anticancer agents, indicating the versatility of these compounds in therapeutic research. The structural modifications and bioactivity assessments underline the compounds' potential in designing new treatments for microbial infections and cancer (Farag, Kheder, & Mabkhot, 2009; Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Photodynamic Therapy for Cancer Treatment
Thiadiazole derivatives have also been investigated for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with thiadiazole derivatives, demonstrating high singlet oxygen quantum yield. These properties are crucial for the effectiveness of PDT, where light-sensitive compounds are used to generate reactive oxygen species to kill cancer cells. The research highlights the application of thiadiazole derivatives in developing new photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Biological Activities
The synthesis and preliminary study of thiadiazole derivatives have garnered attention due to their broad biological activities. Ameen and Qasir (2017) designed new derivatives hoping to explore their antibacterial and antifungal activities. This research underscores the continuous interest in thiadiazole derivatives for their potential biological applications, including as antibacterial and antifungal agents (Ameen & Qasir, 2017).
Safety and Hazards
Properties
IUPAC Name |
3-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S3/c1-6(2)4-8(19)13-11-17-18-12(23-11)21-5-9(20)14-10-16-15-7(3)22-10/h6H,4-5H2,1-3H3,(H,13,17,19)(H,14,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLVVAGHLXNUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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